3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
Description
3-(2-((7-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzoic acid moiety. The structure includes a 7-methyl group on the chromene ring, a phenyl substituent at position 2 of the pyrimidine ring, and a thioacetamido linker bridging the chromenopyrimidine and benzoic acid groups.
Properties
IUPAC Name |
3-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-10-11-22-19(12-16)14-21-25(34-22)29-24(17-6-3-2-4-7-17)30-26(21)35-15-23(31)28-20-9-5-8-18(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQAQCVDYISFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a phenyl-substituted pyrimidinone and an appropriate aldehyde or ketone under acidic or basic conditions. Subsequent steps may include thiolation and acetylation reactions to introduce the thioacetamide and benzoic acid moieties.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the benzoic acid moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like tin(II) chloride or iron powder with hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)sulfoxide)benzoic acid.
Reduction: 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzylamine.
Substitution: Brominated or nitro-substituted derivatives of the phenyl ring.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The methyl group position on the chromeno ring (C7 vs. C9) impacts steric interactions and binding affinity .
- Functional Groups : Chlorinated derivatives (e.g., 7a) exhibit higher lipophilicity, whereas benzoic acid or carbonitrile groups improve solubility or reactivity .
- Ring Systems: Thiazolo/thieno-pyrimidine cores (e.g., 11b, 20) favor planar conformations for intercalation, while chromeno-pyrimidines offer rigid, three-dimensional frameworks .
Key Differences :
Biological Activity
The compound 3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by a chromeno-pyrimidine core linked to an acetamido group and a benzoic acid moiety. This unique architecture suggests potential interactions with various biological targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N8 | 1.43 | Antibacterial |
| N22 | 2.60 | Antifungal |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, derivatives targeting dihydrofolate reductase (DHFR) have demonstrated cytotoxic effects on various cancer cell lines. The compound may similarly inhibit key enzymes involved in cancer metabolism.
Case Study:
A study on related chromeno-pyrimidine derivatives revealed that specific modifications led to enhanced cytotoxicity against colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 4.53 | HCT116 |
| Compound B | 5.85 | HCT116 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with multiple cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DHFR and xanthine oxidase, which are crucial in nucleotide synthesis and oxidative stress management, respectively.
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by triggering cell cycle arrest at various phases.
- Reactive Oxygen Species (ROS) Generation : Chromeno-pyrimidine derivatives may enhance ROS levels, leading to oxidative stress in target cells, further promoting cytotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
